Aphidicolin diacetate

Description

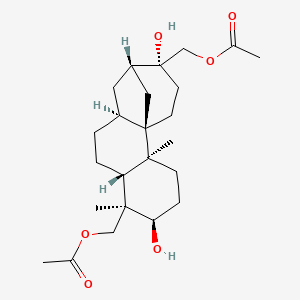

Aphidicolin diacetate is a semi-synthetic derivative of aphidicolin, a tetracyclic diterpene originally isolated from the fungus Cephalosporium aphidicola. Aphidicolin is a potent inhibitor of B-family DNA polymerases (Pol α, δ, ε), which are critical for eukaryotic DNA replication . The diacetate modification enhances its lipophilicity, likely improving bioavailability and stability, making it a prodrug that hydrolyzes to active aphidicolin in vivo.

Properties

Molecular Formula |

C24H38O6 |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

[(1R,2S,5R,6R,7R,10S,12S,13R)-13-(acetyloxymethyl)-5,13-dihydroxy-2,6-dimethyl-6-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate |

InChI |

InChI=1S/C24H38O6/c1-15(25)29-13-21(3)19-6-5-17-11-18-12-23(17,22(19,4)8-7-20(21)27)9-10-24(18,28)14-30-16(2)26/h17-20,27-28H,5-14H2,1-4H3/t17-,18-,19-,20+,21-,22-,23+,24-/m0/s1 |

InChI Key |

BQQCSRFFINZFKJ-SSQXTBJISA-N |

Isomeric SMILES |

CC(=O)OC[C@]1([C@@H]2CC[C@H]3C[C@H]4C[C@]3([C@]2(CC[C@H]1O)C)CC[C@@]4(COC(=O)C)O)C |

Canonical SMILES |

CC(=O)OCC1(C2CCC3CC4CC3(C2(CCC1O)C)CCC4(COC(=O)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aphidicolin diacetate can be synthesized through the acetylation of aphidicolin. The process involves the reaction of aphidicolin with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Cephalosporium aphidicola to produce aphidicolin, which is then subjected to acetylation. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of aphidicolin .

Chemical Reactions Analysis

Types of Reactions

Aphidicolin diacetate undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can convert this compound into its corresponding alcohols and diols.

Substitution: Substitution reactions involving this compound can lead to the formation of different esters and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated and acetylated derivatives of aphidicolin .

Scientific Research Applications

Aphidicolin diacetate has a wide range of scientific research applications:

Mechanism of Action

Aphidicolin diacetate exerts its effects by inhibiting DNA polymerase alpha and delta, enzymes crucial for DNA replication in eukaryotic cells . By binding to the active site of these enzymes, this compound prevents the incorporation of deoxyribonucleotides into the growing DNA strand, effectively halting DNA synthesis . This inhibition leads to cell cycle arrest at the early S-phase, making it a valuable tool for studying cell cycle dynamics and developing cancer therapies .

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Aphidicolin vs. Aphidicolin Diacetate

- Aphidicolin : Directly inhibits Pol α, δ, and ε by binding to the active site, preventing dNTP incorporation. Structural studies show it induces an open conformation in the polymerase fingers domain due to the absence of a triphosphate moiety, blocking substrate binding .

- This compound : Functions as a prodrug, converting to aphidicolin post-administration. The diacetate groups improve membrane permeability, addressing solubility limitations of the parent compound .

Dehydroaltenusin :

Pharmacokinetic and Physicochemical Properties

Structural and Functional Insights

- Aphidicolin : Lacks a triphosphate group, preventing finger domain closure in Pol α/δ/ε and stalling replication .

- C12 : Structural modifications (unreported in evidence) confer Pol α specificity, likely through interactions with unique active-site residues absent in Pol δ/ε .

- 4-Chloro-oxyphenisatin Diacetate : A structurally unrelated diacetate compound used in functional foods, highlighting the versatility of diacetate modifications in enhancing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.